2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is a bicyclic compound characterized by a unique structure that includes an oxabicyclo framework and an aldehyde functional group. The molecular formula for this compound is , and it features a bicyclic system with a seven-membered ring containing an oxygen atom. This structural arrangement contributes to its distinctive reactivity and potential applications in organic synthesis and medicinal chemistry.
The chemical behavior of 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde includes several notable reactions:
Common reagents for these transformations include potassium permanganate and sodium borohydride for oxidation and reduction, respectively .
Compounds related to 7-oxabicyclo[2.2.1]heptane, including 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde, have been studied for their biological activities, particularly as inhibitors of calcineurin, a calcium-regulated protein phosphatase involved in various cellular processes. These compounds may interact with biochemical pathways that regulate immune responses and cellular signaling.
The synthesis of 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde typically involves the Diels-Alder reaction, which is a powerful method in organic chemistry for constructing bicyclic frameworks. This reaction combines a diene (such as a furan) with a dienophile (like an alkene or alkyne) under controlled conditions to form the bicyclic structure with high stereoselectivity. Industrially, continuous flow reactors may be employed to optimize yield and product consistency during large-scale production .
The unique structure of 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde makes it valuable in several fields:
Research indicates that derivatives of 7-oxabicyclo[2.2.1]heptane exhibit significant interactions with various biological targets, particularly proteins involved in regulatory pathways such as calcineurin inhibition. These interactions can influence cellular functions and are being investigated for their therapeutic potential in treating diseases related to immune response dysregulation .
Several compounds share structural similarities with 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde, each possessing unique characteristics:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 7-Oxabicyclo[2.2.1]heptane | Lacks the aldehyde group | Different reactivity due to absence of the carbonyl functional group |
| 7-Oxabicyclo[2.2.1]heptane-2-methanol | Reduced form with an alcohol functional group | Exhibits different reactivity patterns compared to the aldehyde form |
| 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid | Oxidized form containing a carboxylic acid functional group | Increased acidity and potential for different types of
Nuclear Magnetic Resonance Spectroscopy1H Nuclear Magnetic Resonance (NMR) Spectroscopy The 1H NMR spectrum of 2-ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde exhibits characteristic chemical shifts consistent with its bicyclic structure. Based on related 7-oxabicyclo[2.2.1]heptane derivatives, the aldehydic proton appears in the typical aldehyde region around 9.5-10.0 ppm [2]. The bridgehead protons (H-1 and H-4) typically appear around 4.5-4.6 ppm, which is characteristic of the oxabicyclic framework [3]. The ethyl group protons manifest as a characteristic triplet-quartet pattern, with the methyl group appearing around 1.2-1.3 ppm as a triplet and the methylene group around 2.5-2.8 ppm as a quartet [4]. The parent 7-oxabicyclo[2.2.1]heptane core structure displays distinct NMR patterns with bridgehead protons at 4.565 ppm (H-1, H-4) and methylene protons in the range of 1.45-1.689 ppm [3]. The presence of the ethyl substituent and aldehyde functional group at the 2-position introduces additional complexity to the spectrum, with the quaternary carbon bearing these groups showing distinctive downfield shifts. 13C Nuclear Magnetic Resonance Spectroscopy The 13C NMR spectrum provides crucial structural information about the carbon framework. The aldehydic carbon appears in the typical carbonyl region around 200-210 ppm. The bridgehead carbons in the oxabicyclic system typically appear around 80-90 ppm, characteristic of carbons adjacent to oxygen in bicyclic ethers [4]. The ethyl carbon signals appear in the aliphatic region, with the methyl carbon around 15-20 ppm and the methylene carbon around 25-30 ppm. For the parent 7-oxabicyclo[2.2.1]heptane system, the carbon framework exhibits characteristic chemical shifts with the bridgehead carbons appearing around 80-85 ppm and the methylene carbons in the 25-30 ppm range [4]. The quaternary carbon at the 2-position, bearing both the ethyl and aldehyde substituents, would be expected to appear in the 40-50 ppm region. Infrared SpectroscopyThe infrared spectrum of 2-ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde exhibits several characteristic absorption bands. The most prominent feature is the strong C=O stretch of the aldehyde functional group, appearing around 1720-1730 cm⁻¹ [5]. This carbonyl absorption is typically sharp and intense, providing a clear diagnostic marker for the aldehyde functionality. The bicyclic framework contributes several characteristic absorptions. The C-O-C stretching vibrations from the oxabicyclic system appear in the 1000-1200 cm⁻¹ region, with the parent 7-oxabicyclo[2.2.1]heptane showing characteristic peaks around 1100-1150 cm⁻¹ [5] [6]. The aliphatic C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region, with the ethyl group contributing additional methyl and methylene C-H stretches. The rigid bicyclic structure imparts distinctive vibrational characteristics to the molecule. The skeletal vibrations of the oxabicyclic framework appear in the fingerprint region below 1500 cm⁻¹, providing a unique spectroscopic signature for this class of compounds [7]. Mass SpectrometryMass spectrometric analysis of 2-ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde reveals a molecular ion peak at m/z 154, corresponding to the molecular formula C₉H₁₄O₂. The fragmentation pattern provides insight into the structural features of the molecule. The parent 7-oxabicyclo[2.2.1]heptane system exhibits characteristic fragmentation patterns with the molecular ion at m/z 98 and significant fragment ions at m/z 54 (base peak), 41, 39, and 29 [3]. For the ethyl-substituted aldehyde derivative, additional fragmentation pathways would be expected involving loss of the ethyl group (M-29) and the aldehyde functionality (M-29 for CHO loss). The bicyclic framework tends to undergo characteristic rearrangements during ionization, leading to diagnostic fragment ions that can be used for structural identification. The oxabicyclic system shows particular stability in the gas phase, often retaining the bicyclic structure in major fragment ions [3]. Thermodynamic Stability and Thermal Decomposition PatternsThermodynamic PropertiesThermodynamic calculations for 7-oxabicyclo[2.2.1]heptane derivatives have been performed using density functional theory methods. The parent 7-oxabicyclo[2.2.1]heptane system exhibits an enthalpy of formation of -223.9 ± 2.0 kJ/mol (liquid state) [8]. The entropy at 298 K and heat capacity values have been calculated for the bicyclic framework, providing insight into the thermodynamic stability of these systems [9]. The thermodynamic properties of related 7-oxabicyclo[2.2.1]heptane derivatives show that the bicyclic framework confers significant thermodynamic stability. The endo-2-methyl-7-oxabicyclo[2.2.1]heptane displays an enthalpy of formation of -250.3 ± 2.1 kJ/mol, while the exo isomer shows -254.7 ± 2.2 kJ/mol [10] [11]. These values indicate that the bicyclic framework is thermodynamically favored, with the exo configuration being slightly more stable than the endo configuration. Thermal Stability AnalysisThe thermal stability of 2-ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is influenced by both the bicyclic framework and the aldehyde functionality. Related oxabicyclic compounds demonstrate high thermal stability, with decomposition temperatures typically exceeding 250°C under inert conditions [12]. The presence of the aldehyde group may reduce the thermal stability somewhat, as carbonyl compounds are generally more susceptible to thermal decomposition than simple ethers. Studies on related heterocyclic compounds show that thermal decomposition typically occurs through radical mechanisms, with initial cleavage of C-N and C-C bonds under inert conditions [12]. For 2-ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde, the thermal decomposition would likely involve initial cleavage of the aldehyde C-C bond, followed by fragmentation of the bicyclic framework at elevated temperatures. Decomposition PathwaysThe thermal decomposition of 2-ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde likely follows a stepwise mechanism. Initial decomposition would occur around 200-250°C, involving loss of the aldehyde functionality to form volatile carbonyl compounds. The bicyclic framework would remain intact at moderate temperatures but would undergo ring-opening reactions at higher temperatures (>300°C). The decomposition process would generate volatile products including carbon monoxide, carbon dioxide, and various hydrocarbon fragments. The oxygen-containing bicyclic framework would contribute to the formation of oxygenated decomposition products, similar to the thermal behavior observed in related oxabicyclic systems [12]. Solubility Behavior in Polar and Aprotic Solvent SystemsSolubility in Polar SolventsThe solubility behavior of 2-ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde in polar solvents is influenced by the oxygen atom in the bicyclic framework and the aldehyde functionality. The parent 7-oxabicyclo[2.2.1]heptane system shows favorable solubility in polar solvents due to the ability of the oxygen atom to participate in hydrogen bonding interactions [13]. The presence of the aldehyde group enhances solubility in polar protic solvents such as water, methanol, and ethanol through hydrogen bonding interactions. The carbonyl oxygen can serve as a hydrogen bond acceptor, while the aldehydic proton can participate in dipole-dipole interactions. The ethyl substituent provides some hydrophobic character, creating an amphiphilic molecule with moderate solubility in both polar and nonpolar systems. Quantitative solubility data for closely related bicyclic aldehydes suggest water solubility in the range of 100-500 mg/L at 25°C [14]. The oxabicyclic framework contributes to enhanced polarity compared to simple hydrocarbons, with the oxygen atom providing sites for solvation by polar solvents. Solubility in Aprotic SolventsIn aprotic solvents, the solubility of 2-ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is governed by dipole-dipole interactions and van der Waals forces. The compound shows good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile . These solvents can effectively solvate the carbonyl group through dipole-dipole interactions while accommodating the hydrophobic bicyclic framework. The solubility in moderately polar aprotic solvents like ethyl acetate and tetrahydrofuran is expected to be high, as these solvents can interact with both the polar carbonyl group and the hydrophobic bicyclic system. The compound would also be soluble in chlorinated solvents such as dichloromethane and chloroform, which are commonly used for purification and characterization of bicyclic compounds . Partition Coefficient and LipophilicityThe partition coefficient (log P) of 2-ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde reflects its balanced hydrophilic-lipophilic character. Related bicyclic aldehydes with similar structural features show log P values in the range of 1.0-2.0, indicating moderate lipophilicity [14]. The oxabicyclic framework contributes to the polar character, while the ethyl substituent enhances lipophilicity. The compound's solubility profile makes it suitable for various synthetic applications, as it can be processed in both polar and nonpolar reaction media. This versatility is particularly valuable in organic synthesis where solvent selection is crucial for reaction optimization [17]. Crystallographic Analysis and Solid-State PackingCrystal Structure AnalysisWhile specific crystallographic data for 2-ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is not available in the literature, extensive crystallographic studies have been conducted on related 7-oxabicyclo[2.2.1]heptane derivatives. The parent 7-oxabicyclo[2.2.1]heptane system exhibits polymorphic behavior, forming four distinct solid phases depending on temperature [18]. The high-temperature phases (I and II) are orientationally disordered, with phase I being face-centered cubic (a = 8.5469(1) Å at 240 K) and phase II being primitive cubic (a = 10.60558(4) Å at 194 K) [18]. The ordered phases (III and IV) appear at lower temperatures, with phase III being monoclinic (space group P21/a) and phase IV being monoclinic (space group C2/c) [18]. Molecular Geometry and ConformationThe molecular geometry of 7-oxabicyclo[2.2.1]heptane derivatives is characterized by a rigid bicyclic framework with C2v symmetry [18]. The six-membered ring adopts a boat conformation, while the five-membered rings exhibit envelope conformations [19]. The presence of the ethyl substituent and aldehyde group at the 2-position would introduce conformational constraints while maintaining the overall bicyclic geometry. Crystal structures of related compounds show that the bicyclic framework is remarkably rigid, with bond lengths and angles showing minimal variation across different derivatives [20]. The C-O-C bond angle in the oxabicyclic system is typically around 94-96°, reflecting the strain inherent in the bridged structure [20]. Intermolecular Interactions and PackingThe solid-state packing of 2-ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde would be influenced by the aldehyde functionality, which can participate in intermolecular hydrogen bonding interactions. Related 7-oxabicyclo[2.2.1]heptane derivatives with carboxylic acid groups show extensive hydrogen bonding networks in the solid state [19] [20]. The crystallographic analysis of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives reveals that molecules are linked through O-H···O hydrogen bonds, forming chain structures along specific crystallographic axes [20]. The aldehyde group in the target compound would likely participate in similar intermolecular interactions, potentially involving C-H···O hydrogen bonds between the aldehydic proton and neighboring oxygen atoms. Thermal Behavior and Phase TransitionsThe thermal behavior of 7-oxabicyclo[2.2.1]heptane systems shows complex phase transition behavior. The parent compound undergoes multiple phase transitions on heating and cooling, with distinct thermodynamic signatures for each transition [18]. The presence of substituents typically simplifies the phase behavior by reducing molecular symmetry and inhibiting the formation of orientationally disordered phases. For 2-ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde, the asymmetric substitution pattern would likely result in a simpler phase behavior compared to the parent compound. The aldehyde functionality would contribute to intermolecular interactions that stabilize the ordered solid-state structure, potentially eliminating the orientationally disordered phases observed in the unsubstituted system [18]. XLogP3 1
Hydrogen Bond Acceptor Count 2
Exact Mass 154.099379685 g/mol
Monoisotopic Mass 154.099379685 g/mol
Heavy Atom Count 11
Dates
Last modified: 08-10-2024
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